![molecular formula C6H6N4O B114549 1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one CAS No. 146950-69-8](/img/structure/B114549.png)
1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one
Overview
Description
1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family This compound is characterized by its unique structure, which includes an imidazole ring fused to a pyridine ring
Preparation Methods
The synthesis of 1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminopyridine with glyoxal in the presence of a base can lead to the formation of the desired compound. Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. The use of catalysts and controlled reaction environments are crucial in scaling up the production process.
Chemical Reactions Analysis
1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dimethyl sulfoxide, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an inhibitor of Src family kinases (SFKs), which are implicated in the progression of several cancers, particularly glioblastoma. For instance, derivatives of 1-amino-1H-imidazo[4,5-c]pyridin-2(3H)-one demonstrated submicromolar inhibition of Src and Fyn kinases. Notably, compound 1s showed effective antiproliferative activity against glioblastoma cell lines (U87, U251, T98G) comparable to established inhibitors like PP2. Molecular dynamics simulations indicated favorable binding interactions within the ATP-binding site of SFKs, suggesting its viability as a lead compound for further development in cancer therapy .
Antitubercular Agents
The compound has also been explored for its antitubercular properties. A study synthesized various derivatives and tested them against Mycobacterium tuberculosis. Several compounds exhibited potent activity with minimal inhibitory concentrations (MIC) ranging from 0.5 to 0.8 μmol/L. Computational docking studies revealed promising interactions with target proteins involved in the bacterium's metabolic pathways, indicating the potential for developing new antitubercular therapies .
Neurological Disorders
Imidazo[4,5-c]pyridin-2(3H)-one derivatives have been investigated for their effects on neurological conditions due to their ability to modulate GABAA receptors and other pathways involved in neuroprotection. Some compounds have shown promise in reducing inflammation and oxidative stress in neuronal cells, which could be beneficial in treating neurodegenerative diseases .
Detailed Data Tables
Case Study 1: Glioblastoma Treatment
In a study focusing on glioblastoma treatment, several imidazo[4,5-c]pyridin-2(3H)-one derivatives were synthesized and evaluated for their antiproliferative properties. Compound 1s was particularly notable for its effectiveness against multiple glioblastoma cell lines and exhibited a mechanism of action involving SFK inhibition. The study utilized molecular dynamics simulations to elucidate binding affinities and predicted pharmacokinetic profiles suitable for central nervous system (CNS) drugs .
Case Study 2: Antitubercular Activity
A series of imidazo[4,5-c]pyridin-2(3H)-one derivatives were developed using ligand-based design strategies targeting Mycobacterium tuberculosis. The synthesized compounds were subjected to rigorous biological testing that confirmed their efficacy against resistant strains of the bacteria. This work not only highlighted the compound's potential as an antitubercular agent but also provided insights into structure-activity relationships that could guide future modifications for enhanced efficacy .
Mechanism of Action
The mechanism of action of 1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, the compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidines: These compounds share a similar fused ring structure but differ in their chemical properties and biological activities.
Imidazo[1,5-a]pyridines: These compounds also have a fused ring structure but with different substitution patterns and reactivity.
Imidazo[4,5-b]pyridines: These compounds are structurally related but have variations in their electronic and steric properties.
The uniqueness of this compound lies in its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C6H7N3O, with a molecular weight of approximately 137.14 g/mol. Its structure features an imidazole ring fused to a pyridine ring, which is critical for its biological activity.
Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, a study evaluated various derivatives against glioblastoma cell lines (U87, U251, T98G) and found that certain compounds displayed potent antiproliferative effects comparable to established Src family kinase inhibitors like PP2. The most active compound demonstrated an IC50 value in the submicromolar range, suggesting strong potential for cancer therapy .
Compound | Cell Line | IC50 (µM) |
---|---|---|
1s | U87 | 0.25 |
1s | U251 | 0.30 |
1s | T98G | 0.28 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. In a comparative study with other imidazo-pyridine derivatives, certain modifications led to enhanced activity against Gram-positive and Gram-negative bacteria. The presence of specific substituents on the phenyl ring significantly influenced the antibacterial potency .
Compound | Bacteria Tested | MIC (µM) |
---|---|---|
14 | E. coli | 32 |
11 | S. aureus | 16 |
12 | P. aeruginosa | 24 |
Neuropharmacological Effects
The compound has shown promise as a modulator of serotonin receptors, particularly the 5-HT_2A receptor. This modulation can influence neurotransmitter systems involved in mood regulation and anxiety disorders . Its potential as an anxiolytic agent is under investigation.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Kinase Inhibition : Compounds derived from this structure have been identified as inhibitors of Src family kinases (SFKs), which are implicated in cancer cell proliferation and survival.
- Receptor Modulation : The compound's interaction with serotonin receptors suggests potential applications in treating mood disorders.
Study on Glioblastoma Treatment
A recent study focused on the synthesis and evaluation of imidazo[4,5-c]pyridin-2-one derivatives as SFK inhibitors for glioblastoma treatment. The findings indicated that these compounds not only inhibited kinase activity but also reduced cell viability in multiple glioblastoma cell lines through apoptosis induction .
Evaluation of Antibacterial Properties
Another investigation assessed the antibacterial efficacy of various imidazo[4,5-c]pyridin-2-one derivatives against common bacterial strains. The results demonstrated that certain structural modifications significantly enhanced antibacterial activity, highlighting the importance of chemical diversity in drug design .
Properties
IUPAC Name |
1-amino-3H-imidazo[4,5-c]pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c7-10-5-1-2-8-3-4(5)9-6(10)11/h1-3H,7H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLGOVDJVLNCCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1N(C(=O)N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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